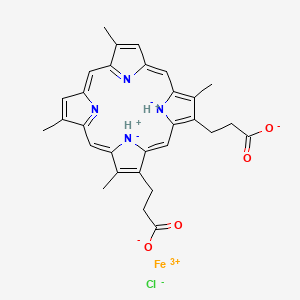

Deuteroferriheme

Vue d'ensemble

Description

Deuteroferriheme, also known as dihydroferric iron, is a form of iron that is found in a variety of organisms, including bacteria, fungi, and plants. It is an important component of the iron-sulfur cluster, which is essential for many metabolic processes. This compound is also involved in electron transfer and redox reactions, making it an important cofactor in biochemical pathways.

Applications De Recherche Scientifique

Extinction Coefficients and Redox Processes

Deuteroferriheme (DFH) plays a crucial role in understanding the redox processes of peroxidase enzyme compounds. Woo et al. (1992) determined the molar extinction coefficients of DFH analogues of peroxidase enzyme compounds I and II. This involved calculating extinction coefficients from absorbance data obtained in a stopped-flow spectrophotometric study of the biphasic regeneration of DFH following oxidation (Woo et al., 1992). Similarly, Rodriguez et al. (1990) studied the mechanism of decomposition of DFH analogs of peroxidase enzyme intermediates. Their research provided insights into the spontaneous regeneration of DFH from an oxidized form arising through reactions with various oxidizing agents (Rodriguez et al., 1990).

Hydroperoxidase Activities

Jones et al. (1977) explored the hydroperoxidase activities of ferrihemes. By reacting DFH with peroxo acids, they formed this compound-peroxide compounds (DPC) which closely resembled the species formed by DFH's reaction with H2O2. These studies suggested the possible involvement of DPC in the catalase action of ferrihemes (Jones et al., 1977).

Hemoprotein Enzymes Modeling

The iron(III) complex of DFH is a functional analogue of selected peroxidase enzymes. Wilson et al. (1983) demonstrated the catalytic ability of DFH in the chlorination of monochlorodimedone by sodium chlorite, offering insights into the active chlorinating agents and the complex dependence on heme (Wilson et al., 1983).

Industrial and Scientific Applications of Deuterium

Beyond DFH, deuterium has a pivotal role in various industries and scientific research. Kim et al. (2017) reported a hydrogen isotope separation system using metal-organic frameworks (MOFs), demonstrating deuterium's importance in isotope tracing and energy sources for fusion reactions (Kim et al., 2017).

This compound in Kinetics and Catalysis

Peroxidase-like activities of iron(III)-porphyrins were studied by Jones et al. (1982) through the kinetics of the reduction of a DFH derivative by phenols. This research aids in understanding the catalytic activities and the influence of phenol substituents on the rate constants for reductions (Jones et al., 1982).

Mécanisme D'action

Target of Action

Deuteroferriheme, also known as Deutero-hemin, is a catalase model system . Its primary target is the catalase enzyme, which plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide .

Mode of Action

This compound interacts with its target, the catalase enzyme, in a complex manner. The catalatic process obeys Michaelis-Menten kinetics, but the apparent Michaelis constant is markedly time-dependent . It is suggested that this effect derives from the formation of an inactive species, thought to be catalase Compound II . This interaction results in changes in the enzyme’s activity and the overall reaction kinetics .

Biochemical Pathways

The action of this compound primarily affects the catalase-hydrogen peroxide system, a critical biochemical pathway involved in cellular defense against oxidative stress . By interacting with the catalase enzyme, this compound influences the decomposition of hydrogen peroxide, thereby affecting the overall redox balance within the cell .

Pharmacokinetics

It is known that the compound forms an intermediate in the reaction with hydrogen peroxide, which has a distinctive soret band near 350 nm . This suggests that this compound undergoes significant chemical transformations in the presence of hydrogen peroxide .

Result of Action

The action of this compound results in the modulation of the catalase enzyme’s activity, influencing the rate of hydrogen peroxide decomposition . This can have significant effects at the molecular and cellular levels, potentially altering the cell’s response to oxidative stress .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other chemical species . For instance, certain buffer components have been found to have marked inhibitory effects on the catalatic reaction . Moreover, in unbuffered systems, catalatic activity is substantially independent of pH in the range 4.7-10.5 .

Propriétés

IUPAC Name |

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFTGOXJCCKJD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClFeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21007-21-6 | |

| Record name | Deuterohemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

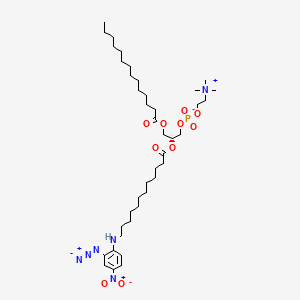

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide](/img/structure/B1228385.png)

![5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1228386.png)

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)

![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)

![6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)

![4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228404.png)